molecular formula C18H12ClF3N2O2S B2480342 2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338409-51-1

2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2480342
CAS No.: 338409-51-1
M. Wt: 412.81
InChI Key: SAWZMFZBHUNOGB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate is a useful research compound. Its molecular formula is C18H12ClF3N2O2S and its molecular weight is 412.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel thiazole derivatives incorporating pyrazole moiety as anticancer agents have been studied. These derivatives have shown promising anticancer activity, particularly against the breast carcinoma cell line MCF-7, indicating a concentration-dependent cellular growth inhibitory effect. Confocal laser scanning imaging confirmed that selected compounds inhibit mitochondrial lactate dehydrogenase enzymes, which are critical in cancer cell metabolism (Gomha, Salah, & Abdelhamid, 2014).

Anticancer and Antimicrobial Studies

  • Another study focused on the spectroscopic and quantum chemical calculations of similar thiazole derivatives. The biological applications were screened for their functions like antimicrobial activity, exhibiting antifungal and antibacterial effects. Molecular docking was used to identify the hydrogen bonds and binding energy with different proteins, revealing insights into the biological activity of the compound (Viji et al., 2020).

Structural and Molecular Docking Analysis

  • The structural characterization and molecular docking studies of isostructural thiazoles have been conducted. Single crystal diffraction was used to determine the structures, which include two independent molecules in the asymmetric unit. These studies are significant for understanding the molecular interactions and potential applications in drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Quantum Chemical and Computational Studies

  • Quantum chemical calculations and density functional theory (DFT) studies have been conducted on thiazole derivatives. These studies provide valuable information on the thermodynamic parameters and molecular interactions, crucial for understanding the chemical reactivity and stability of such compounds (Kubba & Hameed A. Rahim, 2018).

Antimicrobial Activity

  • The antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives has been evaluated. These compounds showed variable and modest activities against investigated strains of bacteria and fungi, indicating their potential use in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Mechanism of Action

Target of Action

It is known that many compounds with a trifluoromethyl group have been approved by the fda and exhibit numerous pharmacological activities .

Mode of Action

It is known that indole derivatives, which share a similar structure to the compound , bind with high affinity to multiple receptors . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect a variety of biochemical pathways, leading to a broad range of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound would have a wide range of effects at the molecular and cellular level.

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl] N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O2S/c1-10-15(24-16(27-10)11-5-7-13(19)8-6-11)26-17(25)23-14-4-2-3-12(9-14)18(20,21)22/h2-9H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWZMFZBHUNOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)OC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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